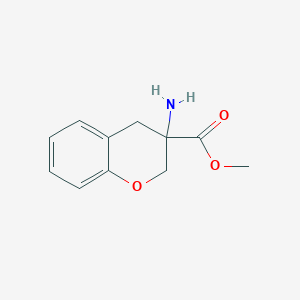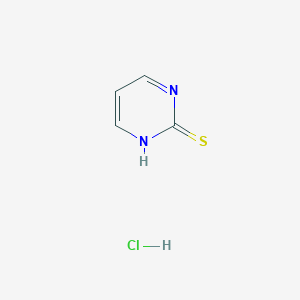
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate, commonly known as EMODA, is an organic compound belonging to the family of oxadiazole derivatives. It is a colorless to light yellow liquid with a low melting point and a boiling point of approximately 185°C. EMODA is a useful intermediate in organic synthesis and has been widely used in the production of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
EMODA has been widely used in scientific research as a reagent or catalyst in organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other organic compounds. Additionally, EMODA has been used as a catalyst in the synthesis of polymers, as a stabilizer for metal complexes, and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of EMODA is not yet fully understood. However, it is believed to act as a Lewis acid, which can form complexes with Lewis bases. This enables the formation of new bonds between the reactants, leading to the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMODA are not yet fully understood. However, studies have shown that EMODA can inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have pharmacological activity. Additionally, EMODA has been used as an antioxidant and anti-inflammatory agent in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMODA has several advantages for laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively stable under normal laboratory conditions. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of reactions. However, EMODA is also highly flammable and should be handled with caution.
Direcciones Futuras
The potential applications of EMODA in scientific research are numerous. In the future, it may be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it may be used as a catalyst in the synthesis of polymers, as a stabilizer for metal complexes, and as a ligand in coordination chemistry. Furthermore, further research is needed to better understand the biochemical and physiological effects of EMODA.
Métodos De Síntesis
The synthesis of EMODA involves the reaction of 2-chloro-5-methyl-3-oxo-1,3,4-oxadiazole with ethyl acetate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically performed at a temperature of 80-90°C for a period of 6-8 hours. The product is then isolated and purified by column chromatography.
Propiedades
IUPAC Name |
ethyl 2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-6(10)4-9-7(11)13-5(2)8-9/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGPGGRUJUCEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)OC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)
![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)

